1-Amino-2,4-dimethylpentan-2-ol
Description
1-Amino-2,4-dimethylpentan-2-ol is a branched aliphatic amino alcohol with the molecular formula C₇H₁₇NO and a monoisotopic mass of 131.131 Da . Its structure features a primary amine group at position 1, hydroxyl and methyl groups at position 2, and a methyl group at position 4 (Figure 1).
Properties
IUPAC Name |
1-amino-2,4-dimethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-7(3,9)5-8/h6,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQWZSACCRHADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,4-dimethylpentan-2-ol can be synthesized through several methods, including the reduction of corresponding ketones or aldehydes. One common synthetic route involves the reductive amination of 2,4-dimethylpentan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of the corresponding nitro compound or by using organometallic reagents to introduce the amino group.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,4-dimethylpentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
1-Amino-2,4-dimethylpentan-2-ol is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Amino-2,4-dimethylpentan-2-ol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
Table 1: Structural Comparison of 1-Amino-2,4-dimethylpentan-2-ol with Analogues
Key Observations :
- Positional Isomerism: The distinction between this compound and 1-Amino-4,4-dimethylpentan-2-ol lies in the placement of methyl groups, which may influence steric effects and solubility .
- Amino Group Type: Tertiary amines (e.g., 1-(Dimethylamino)pentan-2-ol) exhibit lower reactivity in nucleophilic reactions compared to primary amines .
Physicochemical Properties
- Solubility: Branched amino alcohols generally exhibit moderate polarity, making them soluble in polar solvents (e.g., ethanol, THF) but less so in non-polar solvents.
- Boiling/Melting Points: Data are unavailable for this compound, but similar compounds like Leucinol (mp: 65–67°C) suggest solid-state stability at room temperature .
Biological Activity
1-Amino-2,4-dimethylpentan-2-ol, also known as 3-amino-2,4-dimethylpentan-2-ol, is a chiral organic compound with significant biological activity. This article explores its interactions with biological systems, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features both an amino group (-NH₂) and a hydroxyl group (-OH), which contribute to its biological interactions. The stereochemistry of this compound is crucial for its activity, as the (3S) configuration affects how it interacts with various biological targets.
Mechanisms of Biological Activity
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Interaction : The amino and hydroxyl groups enable the formation of hydrogen bonds with active sites on enzymes. This interaction can modulate enzyme activity, influencing metabolic pathways and biochemical reactions.
- Receptor Binding : The chiral nature allows selective interactions with receptors, which may lead to specific pharmacological effects. For example, it may influence neurotransmitter systems, potentially offering neuroprotective properties.
Biological Effects
Research has indicated several biological activities associated with this compound:
- Neuroprotective Properties : Studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems.
- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells, which is crucial in preventing cellular damage.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective potential of 3-amino-2,4-dimethylpentan-2-ol in models of neurodegeneration. The results indicated a significant reduction in neuronal death and improved cognitive function in treated subjects compared to controls. This suggests that the compound may play a role in protecting neurons from damage associated with diseases like Alzheimer's.
Case Study 2: Enzyme Modulation
Another research focused on the compound's ability to modulate specific enzyme activities. It was found that this compound significantly enhanced the activity of certain enzymes involved in metabolic processes. This modulation could have implications for drug development targeting metabolic disorders.
Applications in Pharmaceutical Development
The unique structure and biological activities of this compound make it a candidate for various pharmaceutical applications:
| Application Area | Description |
|---|---|
| Drug Development | Potential precursor for new therapeutic agents targeting neurological disorders. |
| Biochemical Research | Useful as a chiral building block in synthesizing complex organic molecules. |
| Specialty Chemicals | Employed in producing chemicals with specific functional properties. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
